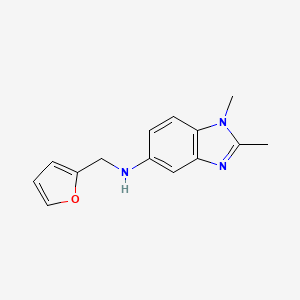
N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine, also known as Furamidine or DB75, is a chemical compound that belongs to the family of benzimidazole derivatives. It has a wide range of applications in scientific research, particularly in the field of biochemistry and molecular biology.
Mechanism of Action
N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine binds to the minor groove of DNA, causing a distortion in the DNA structure. This distortion interferes with the normal functioning of DNA, including DNA replication, transcription, and repair. N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been shown to selectively bind to AT-rich regions of DNA, which are commonly found in the promoter regions of genes. This selectivity makes N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine a useful tool for studying gene regulation and transcriptional control.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, viruses, and parasites. N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine has also been shown to induce DNA damage and apoptosis in cancer cells, making it a potential chemotherapeutic agent. In addition, N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been shown to have anti-inflammatory and immunomodulatory effects, suggesting that it may have potential therapeutic applications in autoimmune diseases and other inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine is its selectivity for AT-rich regions of DNA. This selectivity makes it a useful tool for studying gene regulation and transcriptional control. N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine is also relatively easy to synthesize and can be used in a variety of laboratory settings. However, N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine has some limitations, including its potential toxicity and the need for careful handling and disposal. In addition, N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine may have off-target effects, which can complicate data interpretation.
Future Directions
There are several potential future directions for research involving N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine. One area of interest is the development of N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine as a chemotherapeutic agent for cancer treatment. Another area of interest is the use of N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine in the study of gene regulation and transcriptional control. Additionally, N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine may have potential applications in the treatment of viral and parasitic infections, as well as in the treatment of autoimmune diseases and other inflammatory conditions. Further research is needed to fully explore the potential applications of N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine in these areas.
Synthesis Methods
N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine can be synthesized through a multistep process involving the reaction of 2-aminobenzimidazole with furfural in the presence of a catalyst. The resulting intermediate is then subjected to a series of chemical reactions to yield N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been extensively used in scientific research as a DNA minor groove binder. It has been shown to have potent antitumor, antiviral, and antiparasitic activities. N-(2-furylmethyl)-1,2-dimethyl-1H-benzimidazol-5-amine has been used to study the DNA-binding properties of various proteins, including transcription factors, enzymes, and DNA repair proteins. It has also been used to investigate the structure and function of DNA, as well as the mechanisms of DNA damage and repair.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-1,2-dimethylbenzimidazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-16-13-8-11(5-6-14(13)17(10)2)15-9-12-4-3-7-18-12/h3-8,15H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQOYZMIWOKGBNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1C)C=CC(=C2)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-2-ylmethyl)-1,2-dimethylbenzimidazol-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7595332.png)
![3-[[2-(Dimethylamino)pyrimidin-4-yl]-methylamino]-2-methylpropanoic acid](/img/structure/B7595340.png)

![2-[(4-chloro-1H-pyrrole-2-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595359.png)
![2-[1-[2-(Dimethylamino)pyrimidin-4-yl]piperidin-3-yl]acetic acid](/img/structure/B7595363.png)

![1-Amino-2-methyl-3-[4-(3-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B7595375.png)
![2-[(2-Methylpyrazole-3-carbonyl)amino]cyclopentane-1-carboxylic acid](/img/structure/B7595383.png)

![N-[4-(hydroxymethyl)phenyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B7595410.png)
![3-[[2-(4-Methoxyphenyl)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595427.png)

![3,5-Dimethyl-1-[(1-propan-2-ylpyrazol-3-yl)methyl]pyrazole](/img/structure/B7595436.png)
![3-[[2-(3-Methylphenoxy)acetyl]amino]oxolane-3-carboxylic acid](/img/structure/B7595440.png)